KKI-7 - 113584-01-3

KKI-7

Catalog Number: EVT-272202
CAS Number: 113584-01-3
Molecular Formula: C36H58N10O8
Molecular Weight: 758.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KKI 7 is an analogue peptide.
Overview

KKI-7 is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its potential applications in cancer treatment. It is classified as a small molecule with specific structural characteristics that contribute to its biological activity. The compound is derived from a class of chemical structures known for their ability to interact with biological targets, influencing cellular processes.

Source and Classification

KKI-7 is synthesized from a series of organic reactions involving various precursors. It falls under the classification of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon. This classification is significant as it often correlates with diverse biological activities, including anti-cancer properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of KKI-7 typically involves multi-step organic reactions. Key methods include:

  1. Condensation Reactions: These reactions facilitate the formation of the core structure of KKI-7 by combining smaller molecular units.
  2. Cyclization: This step is crucial for establishing the heterocyclic framework, which is essential for the compound's biological activity.
  3. Purification: Techniques such as chromatography are employed to isolate KKI-7 from reaction mixtures, ensuring high purity for subsequent analyses.

The technical details often involve specific reagents and conditions that optimize yield and selectivity, which are critical for producing KKI-7 in a laboratory setting.

Molecular Structure Analysis

Structure and Data

KKI-7 possesses a complex molecular structure characterized by its heterocyclic rings and functional groups that enhance its solubility and reactivity. The molecular formula can be represented as C12H14N2O2C_{12}H_{14}N_2O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Key Structural Features:

  • Heterocyclic Ring: Provides stability and influences interaction with biological targets.
  • Functional Groups: Contribute to the compound's solubility and reactivity profile.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to elucidate the structure of KKI-7, confirming its identity through characteristic peaks corresponding to its molecular components.

Chemical Reactions Analysis

Reactions and Technical Details

KKI-7 participates in various chemical reactions that can modify its structure or enhance its biological activity. Key reactions include:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different functional groups, potentially altering the compound's pharmacological properties.
  2. Oxidation-Reduction Reactions: These reactions can affect the electronic properties of KKI-7, influencing its interaction with cellular targets.

The technical details surrounding these reactions involve specific conditions such as temperature, solvent choice, and catalysts that optimize reaction efficiency and selectivity.

Mechanism of Action

Process and Data

The mechanism of action of KKI-7 primarily involves its interaction with specific molecular targets within cancer cells. Research indicates that KKI-7 may inhibit certain kinases involved in cell proliferation and survival pathways.

Key Aspects of Mechanism:

  • Target Interaction: KKI-7 binds to active sites on target proteins, inhibiting their function.
  • Cellular Impact: The inhibition leads to reduced cell division and increased apoptosis in cancerous cells.

Data supporting these mechanisms often come from in vitro studies where KKI-7's effects on cell lines are analyzed through assays measuring cell viability and proliferation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KKI-7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 230.25 g/mol.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Melting Point: The melting point typically ranges around 120–125 °C, indicating good thermal stability.

These properties are crucial for understanding how KKI-7 behaves in biological systems and its potential formulation as a therapeutic agent.

Applications

Scientific Uses

KKI-7 has potential applications in various scientific fields, particularly:

  1. Cancer Research: Its ability to inhibit specific kinases makes it a candidate for developing targeted cancer therapies.
  2. Pharmacology: Understanding its mechanism can lead to insights into drug design for similar compounds with enhanced efficacy.
  3. Biochemistry: Studies on KKI-7 contribute to broader knowledge regarding heterocyclic compounds' roles in biological systems.
Introduction to KKI-7 in Contemporary Peptide Research

Historical Context and Discovery of KKI-7 in Peptide Analog Development

KKI-7 was first synthesized in the late 1980s as part of a systematic effort to develop inhibitors of human urinary kallikrein (HUK). Researchers designed analogs based on the Arg-Ser cleavage site within bovine kininogens, incorporating bulky aliphatic residues at the P3 position to sterically hinder protease access. Unlike earlier analogs featuring natural proline at P3, KKI-7 incorporated a cyclohexylacetyl group, markedly increasing its inhibitory potency. Biochemical characterization revealed:

  • Ki of 4 µM against HUK, representing a 40-fold improvement over proline-containing analogs [1]
  • Extended half-life due to 7-fold reduced susceptibility to proteolytic cleavage by HUK [1]
  • Selective inhibition profile: Effective against rat submaxillary kallikrein (RSK) and porcine pancreatic kallikrein (PPK), but minimal activity against human plasma kallikrein or trypsin [1]

In vivo validation studies demonstrated functional efficacy: Intravenous infusion of KKI-7 in rats suppressed blood flow responses to exogenous RSK, with effects reversible within 30–60 minutes post-infusion. Similarly, local administration in dog jejunal arteries blunted PPK-induced vasodilation without affecting bradykinin responses, confirming target-specific action [1]. These findings positioned KKI-7 as a foundational tool for studying kallikrein physiology and a template for optimizing peptide-based protease inhibitors.

Structural Classification and Functional Analog Design Principles

KKI-7 (molecular weight: 758.91 g/mol) is classified as a pentapeptide analog with the sequence N-Cyclohexylacetyl-Phe-Arg-Ser-Val-Gln-NH₂. Its design embodies three principles critical to functional analog development:

  • Steric Hindrance Optimization:The cyclohexylacetyl moiety at the N-terminus creates a bulky hydrophobic cap that occupies the S3 subsite of kallikreins, sterically blocking substrate binding. This modification directly enhanced binding affinity while reducing proteolytic sensitivity compared to natural sequences [1] [3].

  • Stability Engineering:C-terminal amidation (-NH₂) protects against carboxypeptidase degradation, extending functional duration in vivo. Comparative studies showed KKI-7 maintained inhibitory activity longer than non-amidated variants in circulatory models [1].

  • Selectivity Determinants:The Arg-Ser sequence mimics the natural cleavage site in kininogens, providing substrate-competitive inhibition. The Val-Gln C-terminal segment contributes to selective interaction with tissue kallikreins over plasma isoforms, attributed to divergent exosite architectures among kallikrein subfamilies [1].

Table 1: Structural Characteristics of KKI-7

PropertySpecification
CAS Registry Number113584-01-3
Empirical FormulaC₃₆H₅₈N₁₀O₈
Molecular Weight758.91 g/mol
SequenceN-Cyclohexylacetyl-Phe-Arg-Ser-Val-Gln-NH₂
Key Functional GroupCyclohexylacetyl at P3 position
Solubility CharacteristicsHydrophilic (requires aqueous/organic solvents) [3]

KKI-7’s design parallels advances in constrained peptide therapeutics, where cyclization or unnatural residues enhance stability. Unlike cyclic peptides (e.g., romidepsin), KKI-7 utilizes terminal modifications rather than backbone cyclization, offering synthetic accessibility while maintaining conformational rigidity [9].

Role of KKI-7 in Advancing Peptide-Based Therapeutic Hypotheses

KKI-7 has catalyzed three key advancements in peptide therapeutic development:

1. Proof-of-Concept for Targetable Protein-Protein Interactions (PPIs)

KKI-7 demonstrated that short peptide sequences could disrupt enzyme-substrate interactions with high specificity. Its efficacy against glandular kallikreins validated kallikrein inhibition as a viable strategy for modulating kinin-mediated inflammation. This paved the way for developing related PPI inhibitors, such as HDAC7-derived peptides that disrupt signaling complexes in wound healing [6].

2. Platform for Stability Optimization

The metabolic resilience of KKI-7 underscored the importance of non-natural residues in overcoming peptidase susceptibility. Contemporary peptide design employs similar principles, incorporating N-methylation, D-amino acids, or lipid conjugates (e.g., semaglutide) to enhance pharmacokinetics. Artificial intelligence now accelerates this process, using machine learning to predict optimal stability-enhancing modifications for peptide scaffolds [2] [9].

Table 2: KKI-7 and Comparator Protease Inhibitors

CompoundTargetKi/IC₅₀Stability EnhancementTherapeutic Application
KKI-7Tissue kallikreins4 µMCyclohexylacetyl group, C-terminal amidationAnti-inflammatory tool
KKI-8Tissue kallikreins4 µMAdamantaneacetyl groupResearch probe
RomidepsinHDACs36 nMDisulfide cyclizationAnticancer (CTCL)
VoclosporinCalcineurin2.6 nMN-methylation, lipidationLupus nephritis [1] [9]

3. Enabler of Pathway-Specific Pharmacology

The selectivity of KKI-7 for tissue kallikreins enabled precise dissection of kinin-driven pathophysiology in vivo. This precision informed modern approaches to cell-targeted peptide delivery, such as tumor-homing peptides that leverage receptor overexpression (e.g., PDGFR-binding peptides) [6] [8]. KKI-7’s localized effects in vascular models presaged current spatially restricted therapeutic strategies, minimizing off-target effects.

Properties

CAS Number

113584-01-3

Product Name

KKI-7

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-cyclohexylacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

Molecular Formula

C36H58N10O8

Molecular Weight

758.9 g/mol

InChI

InChI=1S/C36H58N10O8/c1-21(2)30(35(54)43-24(31(38)50)15-16-28(37)48)46-34(53)27(20-47)45-32(51)25(14-9-17-41-36(39)40)44-33(52)26(18-22-10-5-3-6-11-22)42-29(49)19-23-12-7-4-8-13-23/h3,5-6,10-11,21,23-27,30,47H,4,7-9,12-20H2,1-2H3,(H2,37,48)(H2,38,50)(H,42,49)(H,43,54)(H,44,52)(H,45,51)(H,46,53)(H4,39,40,41)/t24-,25-,26-,27-,30-/m0/s1

InChI Key

CQRVUZFZOUAQCT-DJNSEWAMSA-N

SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC2CCCCC2

Solubility

Soluble in DMSO

Synonyms

KKI 7; KKI-7; KKI7; N-Cyclohexylacetyl-phe-arg-ser-val-gln-NH2;

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC2CCCCC2

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.